Cas no 2229099-16-3 (methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate)
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate
- 2229099-16-3
- EN300-1790425
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- Inchi: 1S/C9H14N2O3/c1-9(2,6(12)7(13)14-3)8-10-4-5-11-8/h4-6,12H,1-3H3,(H,10,11)
- InChI Key: DGXOHKNOKFPPEN-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C(C)(C)C1=NC=CN1
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.2Ų
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790425-0.05g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-0.1g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-0.25g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-0.5g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-1.0g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1790425-2.5g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-5.0g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1790425-10.0g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1790425-1g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1790425-5g |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate |
2229099-16-3 | 5g |
$5221.0 | 2023-09-19 |
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate
Comprehensive Overview of Methyl 2-Hydroxy-3-(1H-Imidazol-2-Yl)-3-Methylbutanoate (CAS No. 2229099-16-3)
The compound methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate, identified by the CAS registry number 2229099-16-3, is a versatile organic molecule with significant applications in various fields of chemistry and biology. This compound belongs to the class of esters, specifically featuring a methyl ester group attached to a hydroxyl-substituted butanoic acid backbone, which is further modified by an imidazole moiety at the third carbon position. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts unique chemical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate. Researchers have explored various methodologies, including nucleophilic substitution reactions and catalytic cross-coupling techniques, to optimize its production process. These methods not only enhance yield but also minimize the use of hazardous reagents, aligning with the principles of green chemistry.
The structural uniqueness of this compound lies in its ability to act as a bifunctional ligand in coordination chemistry. The hydroxyl group and the imidazole ring can both participate in metal-ligand interactions, making it an ideal candidate for constructing metallo-supramolecular architectures. Recent studies have demonstrated its potential as a chelating agent in the synthesis of transition metal complexes with applications in catalysis and sensing technologies.
In the realm of pharmacology, methyl 2-hydroxy-3-(1H-imidazol-2-Yl)-3-methylbutanoate has shown promise as a bioactive molecule. Preclinical studies indicate that it exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate enzyme activities makes it a valuable tool in exploring therapeutic interventions for various diseases.
From an analytical perspective, the compound's spectroscopic properties have been extensively studied using techniques such as NMR and IR spectroscopy. These studies provide insights into its conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.
Moreover, computational chemistry has played a pivotal role in predicting the electronic properties and reactivity of methyl 2-hydroxy-3-(1H-imidazol-Yl)-3-methylbutanoate. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity indices, aiding in the design of novel derivatives with enhanced functionality.
In conclusion, methyl 2-hydroxy-3-(1H-imidazol-Yl)-3-methylbutanoate (CAS No. 2229099-Y6-Y) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable molecule for both fundamental research and practical applications.
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